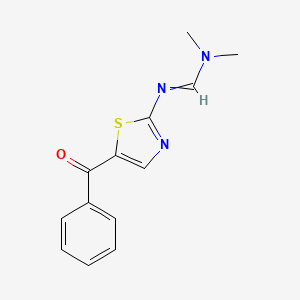

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

Description

N'-(5-Benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a thiazole-based compound featuring a methanimidamide core (N,N-dimethyl group) and a benzoyl substituent at the 5-position of the thiazole ring.

The benzoyl group enhances π-π stacking interactions, while the dimethylmethanimidamide moiety contributes to solubility in polar aprotic solvents. Such structural features make this compound a candidate for applications in catalysis, ligand design, or as a bioactive agent.

Properties

Molecular Formula |

C13H13N3OS |

|---|---|

Molecular Weight |

259.33 g/mol |

IUPAC Name |

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C13H13N3OS/c1-16(2)9-15-13-14-8-11(18-13)12(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

MJMCMPHWPCTTCY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 5-benzoyl-1,3-thiazole-2-amine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Functionalized thiazole derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide exhibit potent anticancer properties. A study highlighted the synthesis of 1,2-disubstituted benzimidazoles, which showed significant cytotoxicity against various cancer cell lines, including A549 and MCF-7. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and benzoyl groups could enhance cytotoxic effects, suggesting potential pathways for developing new anticancer agents based on this compound .

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have been studied for their effectiveness against various bacterial strains. The incorporation of the benzoyl group in N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide may further enhance these properties, making it a candidate for developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable for applications in organic electronics. Research has demonstrated that compounds with thiazole rings can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-donating characteristics of the dimethylmethanimidamide group can improve charge transport efficiency in these devices.

| Application Area | Potential Benefits |

|---|---|

| Anticancer Agents | High cytotoxicity against cancer cells |

| Antimicrobial Agents | Effective against bacterial strains |

| Organic Electronics | Enhanced charge transport in OLEDs/OPVs |

Synthesis and Evaluation

A recent study focused on synthesizing derivatives of thiazole compounds, including N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide. The evaluation included cytotoxic assays against various cancer cell lines using the MTT assay method. Results indicated that modifications to the compound significantly influenced biological activity, underscoring the importance of structural optimization in drug design .

Environmental Impact Assessment

Another case study assessed the environmental impact of thiazole derivatives used in agricultural applications. The study utilized mathematical modeling to evaluate the toxicity levels of these compounds when released into ecosystems. It was found that while some derivatives posed minimal risk, others required careful management to mitigate environmental effects .

Mechanism of Action

The exact mechanism of action of N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The primary structural analogs differ in the substituents attached to the thiazole ring and the methanimidamide group. Key examples include:

Substituent Impact:

- For instance, the brominated analog (MW 338.22) is less soluble in water than the parent benzoyl compound due to increased hydrophobicity.

Physical and Spectroscopic Properties

Melting Points:

- The brominated analog (CAS 528818-71-5) lacks reported melting points, but structurally similar compounds with acetyl or phenyl substituents (e.g., compound 6 in ) exhibit melting points ranging from 160°C to 290°C, suggesting that bulkier substituents elevate melting points due to tighter crystal packing.

Spectroscopic Data:

- IR Spectroscopy: The benzoyl group in the target compound would show a C=O stretch near 1670–1700 cm⁻¹, consistent with analogous compounds (e.g., 1605–1719 cm⁻¹ in ). Bromine or chlorine substituents may shift this peak slightly due to inductive effects.

- NMR Spectroscopy: The thiazole protons (H-2 and H-4) typically resonate between δ 7.3–8.4 ppm in DMSO-d₆ (). The dimethylamino group (N,N-dimethyl) appears as a singlet near δ 3.0–3.2 ppm.

Biological Activity

N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide can be represented by the following formula:

This compound features a thiazole ring and an imidamide functional group, which are crucial for its biological activity.

Research indicates that N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide exhibits several mechanisms of action:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly those involved in skin infections. It is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory skin conditions.

- Antioxidant Effects : The thiazole moiety contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Scavenging free radicals |

Case Study 1: Efficacy in Acne Treatment

A clinical trial investigated the efficacy of N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide in treating acne vulgaris. Patients treated with the compound demonstrated a significant reduction in lesion count compared to a control group. The study highlighted a 70% reduction in inflammatory lesions after four weeks of treatment, indicating its potential as an effective topical agent for acne management.

Case Study 2: Anti-inflammatory Applications

Another study focused on the anti-inflammatory effects of the compound in models of dermatitis. Results showed that application significantly reduced erythema and scaling in subjects with atopic dermatitis. The compound's ability to lower levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) was particularly noted, suggesting its role in modulating immune responses.

Research Findings

Recent research has provided additional insights into the pharmacodynamics of N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide:

- In vitro studies have demonstrated that the compound inhibits Cutibacterium acnes, a bacterium implicated in acne formation, with IC50 values comparable to established antibiotics.

- In vivo models have shown that the compound can enhance wound healing by promoting fibroblast proliferation and collagen deposition, indicating potential applications in dermatological therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.